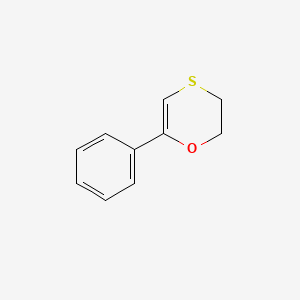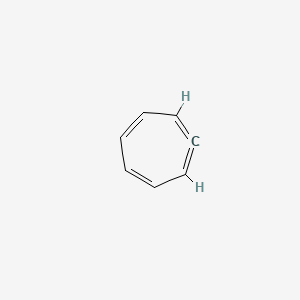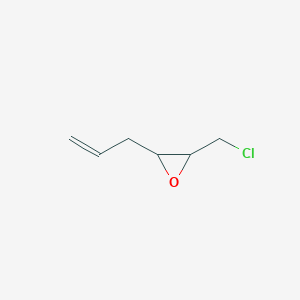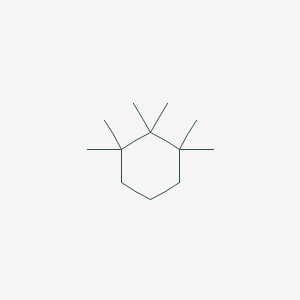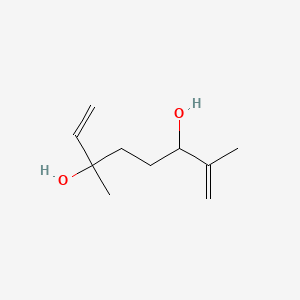
2,6-Dimethylocta-1,7-diene-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-1,7-diene-3,6-diol is an organic compound with the molecular formula C10H18O2 It is a type of monoterpenoid, which is a class of terpenes consisting of two isoprene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-1,7-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the reaction of isoprene with formaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the desired compound . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of catalysts to enhance the reaction rate and efficiency. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylocta-1,7-diene-3,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes. These products are valuable intermediates for further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
2,6-Dimethylocta-1,7-diene-3,6-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylocta-1,7-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethylocta-1,7-diene-3,6-diol
- 2,6-Dimethyl-1,7-octadiene-3,6-diol
- 3,7-Dimethyl-1,5-octadien-3,7-diol (Terpenediol I)
Uniqueness
2,6-Dimethylocta-1,7-diene-3,6-diol is unique due to its specific structural features and the presence of both diene and diol functional groups.
Propiedades
Número CAS |
51276-33-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,6-dimethylocta-1,7-diene-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
Clave InChI |
HZHJGFRDKJPQPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC(C)(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


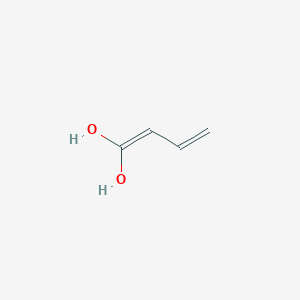
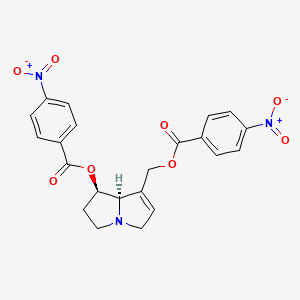

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)

